(2S)-2-amino-3-methoxy-3-methylbutanoic acid
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Overview
Description
It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyvaline typically involves the alkylation of valine with methanol in the presence of a strong base. The reaction conditions often include the use of sodium hydride or potassium tert-butoxide as the base, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 3-methoxyvaline may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, leading to the formation of 3-methoxy-3-methylbutanol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogenated compounds, strong nucleophiles, and polar aprotic solvents.
Major Products:
Oxidation: 3-Methoxy-3-methylbutanoic acid.
Reduction: 3-Methoxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxyvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying amino acid metabolism and transport in biological systems.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as hepatitis B and cancer.
Industry: It is used in the production of cyclized sulfamorylarylamide derivatives and substituted 2,4-dihydroxybenzylamines, which have applications in immunomodulation and antiviral therapies.
Mechanism of Action
The mechanism of action of 3-methoxyvaline involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it may undergo metabolic transformations that lead to the production of bioactive metabolites. These metabolites can interact with molecular targets such as enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Valine: A branched-chain amino acid with a similar structure but lacking the methoxy group.
3-Methoxybutyric acid: Similar in structure but differs in the presence of a carboxylic acid group instead of an amino group.
DL-O-Methylserine: Another amino acid derivative with a methoxy group but different side chain structure.
Uniqueness: 3-Methoxyvaline is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows it to participate in specific chemical reactions and biological processes that are not possible with its analogs .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
RDBBJCUJCNMAAF-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)OC |
Canonical SMILES |
CC(C)(C(C(=O)O)N)OC |
Origin of Product |
United States |
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